

An In-depth Technical Guide to (S)-1-Prolylpiperazine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

(S)-1-Prolylpiperazine, a chiral molecule incorporating the foundational structures of both L-proline and piperazine, represents a significant scaffold in medicinal chemistry. Its unique combination of a rigid pyrrolidine ring and a versatile piperazine moiety offers a framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, structure, and potential synthesis, based on available data for the compound and its close structural analogs.

Chemical Identity and Properties

While specific experimental data for **(S)-1-Prolylpiperazine** is limited in publicly accessible databases, its chemical properties can be inferred from its constituent parts and data from closely related compounds. The systematic IUPAC name for **(S)-1-Prolylpiperazine** is **(S)**-piperazin-1-yl(pyrrolidin-2-yl)methanone.

For the purpose of providing quantitative data, information for the closely related N-methylated analog, (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone, and the racemic N-methylated analog, (4-Methyl-piperazin-1-yl)-pyrrolidin-2-yl-methanone, is presented below. It is important to note that the addition of the methyl group will slightly alter the physicochemical properties.

Table 1: Chemical Identifiers and Properties of (S)-1-Prolylpiperazine Analogs



Property	(4-Methyl-piperazin-1-yl)- (S)-pyrrolidin-2-yl- methanone	(4-Methyl-piperazin-1-yl)- pyrrolidin-2-yl-methanone (Racemic)
CAS Number	100158-68-7	116818-82-7[1][2][3]
Molecular Formula	С10Н19N3O	C10H19N3O[1][2]
Molecular Weight	197.28 g/mol	197.28 g/mol [1]
IUPAC Name	(4-methylpiperazin-1-yl)-((2S)- pyrrolidin-2-yl)methanone	(4-methylpiperazin-1-yl) (pyrrolidin-2-yl)methanone
SMILES	CN1CCN(C(=O) [C@H]2CCCN2)CC1	CN1CCN(C(=O)C2CCCN2)CC 1[2]
InChI	InChI=1S/C10H19N3O/c1-12- 5-7-13(8-6-12)10(14)9-3-2-4- 11-9/h9,11H,2- 8H2,1H3/t9-/m0/s1	InChl=1S/C10H19N3O/c1-12- 5-7-13(8-6-12)10(14)9-3-2-4- 11-9/h9,11H,2-8H2,1H3[2]
InChI Key	Not Available	FXYNRDLXGBFSTB- UHFFFAOYSA-N[2]

Note: The data for the non-methylated **(S)-1-Prolylpiperazine** is not readily available in the searched resources. The properties listed above for the N-methylated analogs are expected to be very similar to the target compound, with minor differences in molecular weight and polarity.

Chemical Structure

(S)-1-Prolylpiperazine consists of an L-proline residue where the carboxyl group forms an amide linkage with one of the nitrogen atoms of a piperazine ring. The stereochemistry of the proline is retained, conferring chirality to the entire molecule.

Figure 1: 2D Structure of **(S)-1-Prolylpiperazine**

Experimental Protocols: A Representative Synthesis

A specific, detailed experimental protocol for the synthesis of **(S)-1-Prolylpiperazine** is not readily available in the surveyed literature. However, a standard and widely applicable method



for its synthesis would involve the coupling of a protected L-proline derivative with piperazine, followed by deprotection. The following is a representative protocol based on common amide bond formation techniques.

Objective: To synthesize (S)-piperazin-1-yl(pyrrolidin-2-yl)methanone.

Materials:

- N-Boc-L-proline
- Piperazine (excess)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBt)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate and methanol (for chromatography)

Workflow Diagram:



Start: N-Boc-L-proline and Piperazine **Amide Coupling** (EDC, HOBt, DCM) Aqueous Workup (Sat. NaHCO3, Brine) Purification (Column Chromatography) Boc Deprotection (TFA in DCM) Neutralization and Extraction (Sat. NaHCO3, DCM) Final Purification (Column Chromatography)

Synthesis Workflow for (S)-1-Prolylpiperazine

Click to download full resolution via product page

Figure 2: General Synthesis Workflow

Procedure:



· Amide Coupling:

- To a solution of N-Boc-L-proline (1 equivalent) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and hydroxybenzotriazole (HOBt) (1.1 equivalents).
- Stir the mixture at room temperature for 30 minutes.
- Add a solution of piperazine (3-5 equivalents, excess to minimize di-acylation) in DCM to the reaction mixture.
- Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thinlayer chromatography (TLC).
- Workup and Purification of Protected Intermediate:
 - Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography to obtain N-Boc-(S)-1-Prolylpiperazine.

Deprotection:

- Dissolve the purified N-Boc-(S)-1-Prolylpiperazine in DCM.
- Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) and stir at room temperature for 1-2 hours.
- Final Workup and Purification:
 - Remove the solvent and excess TFA under reduced pressure.
 - Dissolve the residue in DCM and neutralize with saturated sodium bicarbonate solution.



- Extract the aqueous layer with DCM.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
- If necessary, purify the final product, (S)-1-Prolylpiperazine, by silica gel column chromatography using a mixture of ethyl acetate and methanol as the eluent.

Potential Biological Activity and Signaling Pathways

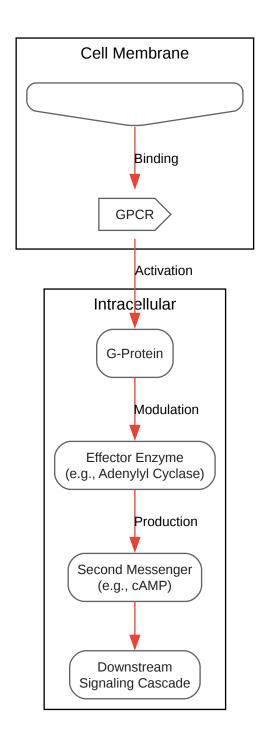
Specific biological data for **(S)-1-Prolylpiperazine** is not extensively documented in the available literature. However, the constituent moieties, proline and piperazine, are prevalent in a vast number of biologically active compounds.

- Piperazine Derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, antipsychotic, antihistaminic, antianginal, antidepressant, and anticancer effects. The two nitrogen atoms in the piperazine ring can interact with various biological targets.
- Proline and its derivatives are crucial components of peptides and proteins, often inducing specific secondary structures. Proline-rich motifs are known to be involved in protein-protein interactions.

Given these general activities, **(S)-1-Prolylpiperazine** could potentially interact with a variety of biological targets. A hypothetical signaling pathway involvement could be as an antagonist or agonist at a G-protein coupled receptor (GPCR), a common target for piperazine-containing drugs.

Hypothetical Signaling Pathway Diagram:





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. scbt.com [scbt.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. (4-METHYL-PIPERAZIN-1-YL)-(S)-PYRROLIDIN-2-YL-METHANONE | 100158-68-7 [amp.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (S)-1-Prolylpiperazine: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15308870#s-1-prolylpiperazine-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com